5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(8-Azaspiro[45]decan-8-yl)-4-chloro-2-methylpyridazin-3-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one typically involves multiple steps starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further functionalization to introduce the pyridazinone moiety and the chloro and methyl substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the pyridazinone ring.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated products.
Scientific Research Applications
5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one involves its interaction with specific molecular targets. For example, it can act as an allosteric inhibitor of the SHP2 enzyme, binding to the enzyme’s allosteric site and locking it in an inactive conformation . This inhibition affects various cellular signaling pathways, including the MAPK pathway and the PD-L1/PD-1 pathway, which are involved in cell growth and immune response.
Comparison with Similar Compounds
Similar Compounds
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound is a potent SHP2 allosteric inhibitor with a similar spirocyclic structure.
(4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone: Another azaspiro compound with potential therapeutic applications.
Uniqueness
5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one is unique due to its specific combination of a spirocyclic structure with a pyridazinone ring, which imparts distinct chemical and biological properties. Its ability to act as an allosteric inhibitor of SHP2 sets it apart from other similar compounds.
Properties
IUPAC Name |
5-(8-azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-17-13(19)12(15)11(10-16-17)18-8-6-14(7-9-18)4-2-3-5-14/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRIJYZKMGOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC3(CCCC3)CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.